molecular formula C20H23F3N4O B2671306 1-(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-3-(m-tolyl)propan-1-one CAS No. 2034413-09-5

1-(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-3-(m-tolyl)propan-1-one

Cat. No.: B2671306
CAS No.: 2034413-09-5
M. Wt: 392.426
InChI Key: MVUGMLAFDJSVIN-UHFFFAOYSA-N
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Description

1-(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-3-(m-tolyl)propan-1-one is a useful research compound. Its molecular formula is C20H23F3N4O and its molecular weight is 392.426. The purity is usually 95%.
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Scientific Research Applications

Antineoplastic Applications

Research on similar compounds has shown significant applications in cancer treatment. For instance, flumatinib, a related compound, has been investigated for its metabolism in chronic myelogenous leukemia (CML) patients. It is primarily metabolized through amide bond cleavage, leading to the formation of several metabolites, indicating its extensive biotransformation in humans, which is crucial for its antineoplastic efficacy (Gong et al., 2010).

Antipsychotic Applications

Conformationally restricted butyrophenones, structurally similar to the compound , have shown promise as antipsychotic agents. These compounds exhibit affinity for dopamine and serotonin receptors, highlighting their potential in treating psychiatric disorders (Raviña et al., 2000).

Antibacterial Applications

Novel 8-fluoro Norfloxacin derivatives, related to the chemical structure of interest, have been synthesized and evaluated for their antibacterial activity against resistant strains of Staphylococcus aureus. This research suggests the compound's potential as a probe for combating methicillin and vancomycin-resistant bacteria (Sunduru et al., 2011).

Anticonvulsant Applications

Compounds with structural similarities have been investigated for their anticonvulsant properties. For example, substituted 3-tertiary-amino-6-aryl-pyridazines, -1,2,4-triazines, and -pyrimidines have been analyzed for their structural and electronic properties, contributing to their efficacy as anticonvulsant drugs (Georges et al., 1989).

Properties

IUPAC Name

3-(3-methylphenyl)-1-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F3N4O/c1-14-4-3-5-16(12-14)6-7-19(28)27-10-8-26(9-11-27)18-13-17(20(21,22)23)24-15(2)25-18/h3-5,12-13H,6-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVUGMLAFDJSVIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCC(=O)N2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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